molecular formula C17H23NO2SSi B12334815 N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide

N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide

Cat. No.: B12334815
M. Wt: 333.5 g/mol
InChI Key: BFLWOGLWUVEAQD-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide is an organosilicon compound with the molecular formula C17H23NO2SSi and a molecular weight of 333.52 g/mol . This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide typically involves the reaction of 4-(trimethylsilyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism by which N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide exerts its effects involves the interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The sulfonamide group can form strong hydrogen bonds, facilitating its role as a coupling reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide is unique due to its combination of a trimethylsilyl group and a sulfonamide group. This combination provides enhanced stability and reactivity, making it a valuable reagent in various chemical processes .

Properties

Molecular Formula

C17H23NO2SSi

Molecular Weight

333.5 g/mol

IUPAC Name

N,4-dimethyl-N-(4-trimethylsilylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H23NO2SSi/c1-14-6-10-16(11-7-14)21(19,20)18(2)15-8-12-17(13-9-15)22(3,4)5/h6-13H,1-5H3

InChI Key

BFLWOGLWUVEAQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)[Si](C)(C)C

Origin of Product

United States

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